Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate
CAS No.:
Cat. No.: VC18007355
Molecular Formula: C19H20F3NO5
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20F3NO5 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate |
| Standard InChI | InChI=1S/C19H20F3NO5/c1-25-17(24)16(18(26-2)27-3)13-8-5-4-7-12(13)11-28-15-10-6-9-14(23-15)19(20,21)22/h4-10,16,18H,11H2,1-3H3 |
| Standard InChI Key | WIJNSMMYVMNTAR-UHFFFAOYSA-N |
| Canonical SMILES | COC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features three distinct moieties:
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A 6-(trifluoromethyl)pyridin-2-yl group: This aromatic heterocycle contains a nitrogen atom at the 2-position and a trifluoromethyl (-CF) substituent at the 6-position, which enhances electron-withdrawing properties and metabolic stability .
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A phenyl-oxymethyl bridge: The pyridine ring is connected to a phenyl group via an oxymethyl (-OCH-) linker, facilitating conformational flexibility while maintaining aromatic stacking potential.
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A 3,3-dimethoxypropanoate ester: The central propanoate backbone is esterified with a methyl group and substituted with two methoxy (-OCH) groups at the 3-position, contributing to steric bulk and influencing solubility .
IUPAC Name and Representation
The systematic IUPAC name, methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate, precisely maps its substituents and connectivity. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | COC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC |
| InChI Key | WIJNSMMYVMNTAR-UHFFFAOYSA-N |
| PubChem CID | 165429125 |
| CAS Number | Not explicitly listed (VCID: VC18007355) |
Synthesis and Preparation
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound’s preparation likely involves multi-step organic reactions:
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Pyridine Functionalization: Introduction of the trifluoromethyl group to pyridine via nucleophilic substitution or radical trifluoromethylation .
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Oxymethyl Bridge Formation: Coupling the modified pyridine to a benzyl alcohol derivative using Mitsunobu or Williamson ether synthesis .
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Esterification and Methoxylation: Propanoate backbone assembly through esterification of methacrylic acid derivatives, followed by methoxylation at the 3-position .
Key Intermediate Compounds
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Methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7): A simpler ester serving as a potential precursor for the propanoate moiety .
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6-(Trifluoromethyl)pyridin-2-ol: A critical intermediate for introducing the trifluoromethylpyridine group .
Physicochemical Properties
Experimental and Predicted Data
The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the ester and ether linkages may confer hydrolytic lability under acidic or basic conditions .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR would resolve aromatic protons (δ 7–8 ppm), methoxy singlets (δ ~3.3 ppm), and CF groups .
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Mass Spectrometry: High-resolution MS (HRMS) expected to show a molecular ion peak at m/z 399.4.
Chromatography
Comparative Analysis with Structural Analogs
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